molecular formula C14H18N2O B028711 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime CAS No. 76272-34-9

8-Benzyl-8-azabicyclo[3.2.1]octan-3-one oxime

Cat. No. B028711
CAS RN: 76272-34-9
M. Wt: 230.31 g/mol
InChI Key: KFSOYEAOVNOZNU-UHFFFAOYSA-N
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Patent
US07199147B2

Procedure details

A 50%-aqueous hydroxylamine solution (182 mg, 2.76 mmol) was added to a solution of 8-benzyl-8-azabicyclo[3.2.1]octan-3-one (538 mg, 2.50 mmol) in ethanol (5 ml) at room temperature and stirred at room temperature for 4 hours. The reaction mixture was concentrated and the resulting residue was purified by a silica gel column chromatography (eluent: chloroform/methanol) to obtain 8-benzyl-8-azabicyclo[3.2.1]octan-3-one oxime (516 mg, 90%).
Quantity
182 mg
Type
reactant
Reaction Step One
Quantity
538 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][OH:2].[CH2:3]([N:10]1[CH:15]2[CH2:16][CH2:17][CH:11]1[CH2:12][C:13](=O)[CH2:14]2)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>C(O)C>[CH2:3]([N:10]1[CH:15]2[CH2:16][CH2:17][CH:11]1[CH2:12][C:13](=[N:1][OH:2])[CH2:14]2)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
182 mg
Type
reactant
Smiles
NO
Name
Quantity
538 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C2CC(CC1CC2)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by a silica gel column chromatography (eluent: chloroform/methanol)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C2CC(CC1CC2)=NO
Measurements
Type Value Analysis
AMOUNT: MASS 516 mg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.